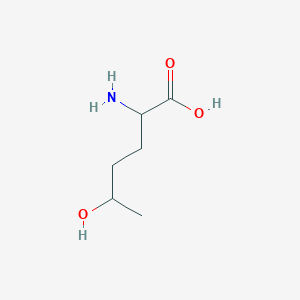

2-Amino-5-hydroxyhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-hydroxyhexanoic acid is a natural product found in Crotalaria juncea with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidyslipidemic Activity

Research indicates that 2-amino-5-hydroxyhexanoic acid exhibits significant lipid-lowering effects. A study isolated this compound from the seeds of Crotalaria juncea and demonstrated its dose-dependent antidyslipidemic activity in vivo, suggesting its potential as a therapeutic agent for managing dyslipidemia. Additionally, it showed promising antioxidant activity, which could further enhance its therapeutic profile against oxidative stress-related conditions .

2. Renal Function Prediction

Recent studies have identified 5-hydroxyhexanoic acid as a potential biomarker for early renal functional decline in patients with type 2 diabetes and microalbuminuria. In a cohort study involving 102 patients, urinary metabolite analysis revealed that lower concentrations of 5-hydroxyhexanoic acid correlated with progressive renal function decline. This finding positions the compound as a valuable tool in monitoring renal health in diabetic patients .

Metabolic Studies

3. Metabolite Analysis

5-Hydroxyhexanoic acid has been implicated in metabolic profiling related to fatty acid oxidation disorders. Increased urinary excretion of this compound has been observed in patients undergoing medium-chain triglyceride (MCT) diets, highlighting its role as a metabolic marker. This aspect is crucial for understanding metabolic pathways and diagnosing conditions like dicarboxylic aciduria .

Synthetic Chemistry

4. Synthesis of Chiral Compounds

The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to be utilized in intramolecular cycloaddition reactions to produce chiral compounds with high stereocontrol. This application is particularly relevant for the synthesis of pharmaceuticals and agrochemicals where chirality is essential for biological activity .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Intramolecular Diels-Alder Cycloaddition

The stereospecific intramolecular Diels-Alder reaction is central to the synthesis of 2-amino-5-hydroxyhexanoic acid. This reaction utilizes an acylnitroso intermediate derived from N-sorbyl-L-proline hydroxamic acid (4 ), which undergoes oxidation with tetraethylammonium periodate to form the reactive acylnitroso species (5 ). Cyclopentadiene is added to trap the intermediate, yielding the cycloadduct (6 ) with high stereochemical control .

Key Steps:

-

Oxidation : Hydroxamic acid (4 ) → Acylnitroso intermediate (5 ) using tetraethylammonium periodate.

-

Cycloaddition : Intermediate (5 ) reacts intramolecularly, forming a bicyclic structure (6 ) with defined stereochemistry.

-

Reductive Cleavage : Na/Hg amalgam reduces the N–O bond in (6 ), yielding the cyclic diamide (9 ), which is hydrolyzed to isolate this compound .

Cyclization to Lactone Derivatives

Under acidic or thermal conditions, this compound undergoes cyclization to form 3-amino-6-methyltetrahydro-2H-pyran-2-one (2 ). This lactonization enhances lipid-lowering and antioxidant activities compared to the parent compound .

| Reaction | Conditions | Product | Biological Activity |

|---|---|---|---|

| Lactonization | Acidic reflux (HCl, acetic acid) | 3-Amino-6-methyltetrahydro-2H-pyran-2-one | Improved antidyslipidemic/antioxidant |

Mechanistic Insight :

-

The hydroxyl and carboxyl groups facilitate intramolecular esterification, forming a six-membered lactone ring .

Hydrolysis and Decomposition

Experimental Observations :

-

Hydrolysis of compound 9 yields a mixture of proline and this compound (10 ), identifiable via TLC (ninhydrin staining) .

-

Decomposition products are attributed to β-elimination or oxidation side reactions .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from homologs due to its hydroxyl group’s position and stereochemistry:

| Compound | Key Reaction | Outcome |

|---|---|---|

| 5-Amino-2-hydroxyhexanoic acid | Lactonization | Stable six-membered lactone |

| 2-Amino-3-hydroxybutanoic acid | Oxidation | Unstable keto-acid formation |

Research Limitations and Challenges

Propiedades

Fórmula molecular |

C6H13NO3 |

|---|---|

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

2-amino-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |

Clave InChI |

CQUIPUAMBATVOP-UHFFFAOYSA-N |

SMILES |

CC(CCC(C(=O)O)N)O |

SMILES canónico |

CC(CCC(C(=O)O)N)O |

Sinónimos |

2-amino-5-hydroxyhexanoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.